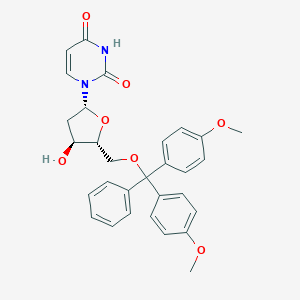

5'-O-(4,4'-Diméthoxytrityl)-2'-désoxyuridine

Vue d'ensemble

Description

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound features a protective group, 4,4’-dimethoxytrityl, attached to the 5’-hydroxyl group of 2’-deoxyuridine. The protective group is crucial in preventing unwanted reactions during the synthesis of nucleic acids, making it an essential reagent in molecular biology and biochemistry.

Applications De Recherche Scientifique

Nucleic Acid Synthesis

Overview : DMT-dU is primarily utilized as a building block in the synthesis of oligonucleotides, which are essential for constructing DNA and RNA sequences.

- Mechanism : It acts as a phosphoramidite in automated DNA synthesis, allowing for the efficient assembly of nucleic acid sequences.

- Applications :

Drug Development

Overview : The compound plays a crucial role in developing nucleotide analogs used in antiviral and anticancer drugs.

- Mechanism : By modifying the nucleoside structure, researchers can enhance the efficacy and specificity of drug candidates.

- Applications :

Biotechnology

Overview : In biotechnology, DMT-dU is instrumental in producing modified nucleotides for gene editing and synthetic biology applications.

- Mechanism : Its structural modifications allow precise alterations in genetic material, facilitating advanced biotechnological techniques.

- Applications :

Diagnostic Tools

Overview : DMT-dU is vital in creating probes and primers for PCR (Polymerase Chain Reaction), a cornerstone technique in molecular diagnostics.

- Mechanism : The compound's stability and specificity enhance the sensitivity of PCR assays.

- Applications :

Research in Molecular Biology

Overview : The compound is extensively used in studies investigating DNA replication and repair mechanisms.

- Mechanism : Its incorporation into DNA allows researchers to study the effects of modifications on replication fidelity and repair processes.

- Applications :

Data Summary Table

| Application Area | Key Uses | Mechanisms Involved |

|---|---|---|

| Nucleic Acid Synthesis | Gene therapy, RNA synthesis | Phosphoramidite building block |

| Drug Development | Antiviral and anticancer drugs | Nucleotide analog modification |

| Biotechnology | Gene editing, synthetic biology | Precise genetic modifications |

| Diagnostic Tools | PCR probes and primers | Enhanced assay sensitivity |

| Research in Molecular Biology | DNA replication and repair studies | Understanding genetic stability |

Case Studies

-

Gene Therapy Development :

In a study by Bernier-Villamor et al., DMT-dU was incorporated into oligonucleotides designed to target specific mRNA sequences involved in disease pathways. The results demonstrated significant therapeutic effects in cellular models, highlighting its potential for future clinical applications . -

Antiviral Drug Design :

Research conducted by Jaakkola et al. utilized DMT-dU derivatives to develop novel antiviral compounds against HIV. The study showed that these compounds exhibited enhanced binding affinity to viral targets compared to traditional nucleoside analogs . -

Synthetic Biology Applications :

A recent investigation explored the use of DMT-dU in constructing synthetic gene circuits that regulate metabolic pathways in engineered bacteria. This work illustrated the versatility of DMT-dU in advancing synthetic biology projects aimed at bioproduction .

Mécanisme D'action

Target of Action

The primary target of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine, also known as 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione, is the DNA molecule itself . This compound is a nucleoside derivative, which means it can be incorporated into the growing DNA chain during DNA synthesis .

Mode of Action

The compound interacts with its target, the DNA molecule, by being incorporated into the growing DNA chain during DNA synthesis . The presence of the 4,4’-dimethoxytrityl (DMT) group makes this compound a useful tool for the synthesis of oligonucleotides .

Biochemical Pathways

The compound affects the DNA synthesis pathway. By being incorporated into the growing DNA chain, it can influence the sequence of the synthesized DNA . The downstream effects of this can vary widely, depending on the specific sequence of the DNA and the genes that it encodes.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. In the context of oligonucleotide synthesis, the compound can influence the sequence of the synthesized DNA . This can have a wide range of effects at the molecular and cellular level, depending on the specific sequence of the DNA and the genes that it encodes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine typically involves the reaction of 2’-deoxyuridine with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet the demands of industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine undergoes several types of chemical reactions, including:

Detritylation: The removal of the 4,4’-dimethoxytrityl group using acidic conditions, such as treatment with dichloroacetic acid.

Phosphoramidite Coupling: The compound can be activated and coupled with other nucleosides using phosphoramidite chemistry, which is essential in oligonucleotide synthesis.

Common Reagents and Conditions

Detritylation: Dichloroacetic acid, trichloroacetic acid, or benzenesulfonic acid in solvents like toluene, dichloromethane, or acetonitrile.

Phosphoramidite Coupling: 4,5-dicyanoimidazole or 1H-tetrazole as activators in acetonitrile.

Major Products Formed

Detritylation: 2’-deoxyuridine and 4,4’-dimethoxytrityl carbocation.

Phosphoramidite Coupling: Oligonucleotides with the desired sequence.

Comparaison Avec Des Composés Similaires

Similar Compounds

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine: Similar in structure but with a thymine base instead of uracil.

5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyluridine: Contains an additional methyl group at the 2’-position.

Uniqueness

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine is unique due to its specific use in oligonucleotide synthesis, where the uracil base provides distinct properties compared to thymine. This compound is particularly useful in the synthesis of RNA analogs and other nucleic acid derivatives that require uracil .

Activité Biologique

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine (5'-O-DMT-dU) is a modified nucleoside that has garnered attention for its potential applications in molecular biology and medicinal chemistry. This compound is primarily used as a building block in the synthesis of oligonucleotides and has shown various biological activities that are crucial for its applications in research and therapeutics.

Synthesis and Characteristics

5'-O-DMT-dU is synthesized through a series of chemical reactions involving the protection of the hydroxyl groups on the nucleoside. The synthesis typically involves the selective dimethoxytritylation of 2'-deoxyuridine, which protects the 5' hydroxyl group, allowing for further modifications or incorporation into larger nucleic acid structures. The process yields a compound that maintains the biological activity of uridine while providing stability and enhanced solubility in various solvents .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of nucleoside analogs, including 5'-O-DMT-dU. Research indicates that compounds derived from modified nucleosides can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that 5'-O-DMT-dU analogs showed dose-dependent cytotoxicity in MCF-7 breast cancer cells, leading to apoptosis through mechanisms involving the activation of p53 and other apoptotic pathways .

In Vitro Studies

In vitro studies have shown that 5'-O-DMT-dU can be incorporated into DNA and RNA sequences, allowing researchers to study its effects on gene expression and cellular processes. The incorporation of this modified nucleoside into oligonucleotides has been used to investigate RNA interactions with antibiotics and G-quadruplex structures, which are important in cancer biology .

Case Studies

- Cytotoxicity in Cancer Cells : A detailed investigation into the cytotoxic effects of 5'-O-DMT-dU revealed that it induces apoptosis in several cancer cell lines. The study found half-maximal inhibitory concentration (IC50) values ranging from 0.1 to 2.3 µM depending on the cell line tested, indicating potent activity against cancer cells .

- Incorporation into Oligonucleotides : Another study focused on synthesizing oligonucleotides containing 5'-O-DMT-dU for use in therapeutic applications. These oligonucleotides were shown to effectively bind to target RNA sequences, facilitating gene silencing and modulation of gene expression .

Research Findings

The following table summarizes key findings related to the biological activity of 5'-O-DMT-dU:

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O7/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(33)18-28(39-26)32-17-16-27(34)31-29(32)35/h3-17,25-26,28,33H,18-19H2,1-2H3,(H,31,34,35)/t25-,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGKUWPLEGHFKX-ZRRKCSAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=O)NC5=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90946483 | |

| Record name | 1-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23669-79-6 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23669-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-O-(Bis(4-methoxyphenyl)benzyl)-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023669796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-O-[bis(4-methoxyphenyl)benzyl]-2'-deoxyuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine in oligonucleotide synthesis?

A1: 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine serves as a key building block in the solid-phase synthesis of oligonucleotides []. The 5'-O-dimethoxytrityl (DMT) group acts as a protecting group for the 5'-hydroxyl group of the deoxyribose sugar. This protection is crucial during the sequential addition of nucleotide units in oligonucleotide synthesis. The DMT group can be selectively removed under acidic conditions, allowing for the addition of the subsequent nucleotide. The modified 2'-deoxyuridine with a 5-alkynyl group, synthesized from 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine, can then be incorporated into oligonucleotides using standard phosphoramidite chemistry [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.